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molecular formula C6H4ClNO2 B031197 2-Chloroisonicotinic acid CAS No. 6313-54-8

2-Chloroisonicotinic acid

Cat. No. B031197
M. Wt: 157.55 g/mol
InChI Key: QXCOHSRHFCHCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509361B1

Procedure details

A mixture of isonicotinic acid N-oxide (28.0 g, 0.2 mol) and phosphorus oxychloride (120.0 g, 0.8 mol) was heated at reflux for 7 h. The reaction mixture was cooled and carefully poured into 600 mL of ice water. The precipitate was collected by filtration to give 20.6 g (65% yield) of product as a pale yellow solid, mp: 248-249 C (lit: 250-252 C).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[CH:7]=[CH:6][N+:5]([O-])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][N:5]=1)[C:1]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C1=CC=[N+](C=C1)[O-])(=O)O
Name
Quantity
120 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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